Antibacterial Activity: 2- to 4-Fold Lower Potency of Desmethoxy Gatifloxacin (AM-1121) versus Gatifloxacin Against S. aureus
In a direct head-to-head comparison, gatifloxacin demonstrated 2- to 4-fold higher potency than its desmethoxy derivative AM-1121 against wild-type S. aureus ISP794 [1]. The reported MIC of gatifloxacin ranged from 0.064 to 0.125 μg/mL, while AM-1121 exhibited an MIC of 0.125 to 0.25 μg/mL [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) in μg/mL |
|---|---|
| Target Compound Data | 0.125–0.25 μg/mL (AM-1121 trifluoroacetate, free base equivalent) |
| Comparator Or Baseline | Gatifloxacin: 0.064–0.125 μg/mL |
| Quantified Difference | 2- to 4-fold lower activity (higher MIC) for the desmethoxy compound |
| Conditions | Broth microdilution, wild-type S. aureus ISP794 |
Why This Matters
This MIC difference directly informs dose–response experimental design and compound ranking in antibacterial screening cascades.
- [1] Ince D, Hooper DC. Antimicrob Agents Chemother. 2001;45(10):2755-2764. View Source
